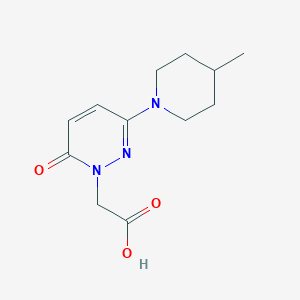

2-(3-(4-Methylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl)acetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(3-(4-Methylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl)acetic acid is a complex organic compound with potential applications in various scientific fields. This compound features a pyridazinone core, which is known for its diverse biological activities. The presence of the piperidine ring and the acetic acid moiety further enhances its chemical versatility.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(4-Methylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl)acetic acid typically involves multi-step organic reactions. One common method starts with the preparation of the pyridazinone core, followed by the introduction of the piperidine ring and the acetic acid group. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors or continuous flow systems. The choice of method depends on factors such as cost, efficiency, and environmental impact. Optimization of reaction parameters, such as temperature, pressure, and catalyst concentration, is crucial for maximizing production efficiency.

Analyse Des Réactions Chimiques

Types of Reactions

2-(3-(4-Methylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl)acetic acid can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can convert ketones or aldehydes to alcohols.

Substitution: This reaction can replace one functional group with another, altering the compound’s properties.

Common Reagents and Conditions

Oxidation: Common reagents include potassium permanganate and chromium trioxide, often in acidic or basic conditions.

Reduction: Common reagents include sodium borohydride and lithium aluminum hydride, typically in anhydrous solvents.

Substitution: Common reagents include halogens and nucleophiles, often in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Applications De Recherche Scientifique

Chemistry

In chemistry, 2-(3-(4-Methylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl)acetic acid is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.

Biology

In biology, this compound can be used to study enzyme interactions and metabolic pathways. Its ability to interact with various biological targets makes it a valuable tool for biochemical research.

Medicine

In medicine, this compound has potential therapeutic applications. It may serve as a lead compound for developing new drugs targeting specific diseases or conditions.

Industry

In industry, this compound can be used in the production of specialty chemicals and advanced materials. Its versatility makes it suitable for various applications, from pharmaceuticals to agrochemicals.

Mécanisme D'action

The mechanism of action of 2-(3-(4-Methylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl)acetic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels, depending on the compound’s application. The pathways involved can vary, but they often include signal transduction, gene expression, and metabolic regulation.

Comparaison Avec Des Composés Similaires

Similar Compounds

Cresol: An aromatic organic compound with a hydroxyl group attached to a benzene ring.

4-Chloromethcathinone: A stimulant drug of the cathinone class.

2-Fluorodeschloroketamine: A dissociative anesthetic and research chemical.

Uniqueness

Compared to these similar compounds, 2-(3-(4-Methylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl)acetic acid stands out due to its unique combination of functional groups. This combination allows for a broader range of chemical reactions and applications, making it a versatile and valuable compound in scientific research.

Activité Biologique

2-(3-(4-Methylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl)acetic acid is a complex organic molecule notable for its potential pharmacological properties. It features a pyridazinone core with a piperidine substituent, which contributes to its biological activity, particularly as an inhibitor of phosphodiesterase 4 (PDE4). This compound is being explored for therapeutic applications in various inflammatory conditions, including asthma and chronic obstructive pulmonary disease (COPD).

Chemical Structure and Properties

The compound can be represented as follows:

- Molecular Formula : C17H21N5O2

- Molecular Weight : 317.38 g/mol

| Property | Value |

|---|---|

| Molecular Formula | C17H21N5O2 |

| Molecular Weight | 317.38 g/mol |

| CAS Number | 1282141-25-6 |

The primary mechanism of action for this compound involves the inhibition of PDE4. PDE4 is an enzyme that plays a crucial role in the degradation of cyclic adenosine monophosphate (cAMP), a signaling molecule involved in various cellular processes. By inhibiting PDE4, this compound increases cAMP levels, leading to modulation of inflammatory responses and other cellular activities.

Biological Activity and Therapeutic Potential

Research indicates that this compound exhibits significant biological activity:

- PDE4 Inhibition : The inhibition of PDE4 has been linked to reduced inflammation and improved respiratory function in preclinical studies. This makes it a candidate for treating asthma and COPD.

- Anti-inflammatory Effects : Studies have shown that compounds with similar structures can reduce the production of pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases.

Case Studies

- Asthma Models : In animal models of asthma, administration of PDE4 inhibitors has been shown to reduce airway hyperresponsiveness and inflammation, indicating that this compound could have similar effects.

- COPD Studies : Clinical trials involving PDE4 inhibitors have demonstrated improvements in lung function and reductions in exacerbations among COPD patients. The unique structural features of this compound may enhance its efficacy compared to existing therapies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions:

- Formation of Pyridazinone Core : Initial steps focus on constructing the pyridazinone core through cyclization reactions.

- Introduction of Piperidine : The piperidine moiety is introduced via amine coupling reactions.

- Final Modifications : Key reagents such as acetic anhydride may be used for acetylation, optimizing yield and purity.

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds can provide insights into the unique aspects of this compound:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Compound A | Contains a methyl group instead of a piperidine | Lacks the piperidine ring, potentially affecting activity |

| Compound B | Incorporates a cyclopropyl group | Offers different steric properties influencing reactivity |

| Compound C | Substituted with a phenyl group instead of pyridine | Variation in electronic properties affecting binding affinity |

Propriétés

IUPAC Name |

2-[3-(4-methylpiperidin-1-yl)-6-oxopyridazin-1-yl]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O3/c1-9-4-6-14(7-5-9)10-2-3-11(16)15(13-10)8-12(17)18/h2-3,9H,4-8H2,1H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBBQCPUGFKERPJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C2=NN(C(=O)C=C2)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.